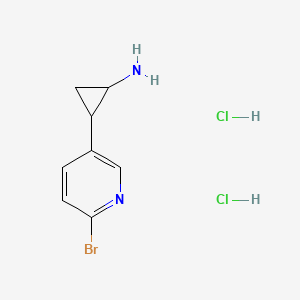

2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13700818

Molecular Formula: C8H11BrCl2N2

Molecular Weight: 285.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11BrCl2N2 |

|---|---|

| Molecular Weight | 285.99 g/mol |

| IUPAC Name | 2-(6-bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H9BrN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H |

| Standard InChI Key | XNFRETMLRDXDAC-UHFFFAOYSA-N |

| SMILES | C1C(C1N)C2=CN=C(C=C2)Br.Cl.Cl |

| Canonical SMILES | C1C(C1N)C2=CN=C(C=C2)Br.Cl.Cl |

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride is identified by the molecular formula C₈H₁₀BrCl₂N₂ and a molecular weight of approximately 286.0 g/mol. The dihydrochloride salt form incorporates two chloride ions, which stabilize the amine group through ionic interactions. The bromine atom at the 6-position of the pyridine ring contributes to the compound’s electrophilic character, enabling participation in cross-coupling reactions .

Physicochemical Properties

The physicochemical properties of 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine Dihydrochloride

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Soluble in polar solvents | |

| Partition Coefficient | LogP ≈ 1.2 (estimated) | |

| pKa | Amine group: ~8.5 |

The compound’s solubility in polar solvents like water and ethanol is attributed to its ionic dihydrochloride form. The estimated partition coefficient (LogP) reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility. The amine group’s pKa of approximately 8.5 indicates protonation under physiological conditions, which may enhance interactions with negatively charged biological targets.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride involves a multi-step process focusing on cyclopropane ring formation and subsequent functionalization. A representative pathway includes:

-

Cyclopropanation: A pyridine derivative undergoes cyclopropanation using a diazo compound or transition metal catalysis to form the cyclopropane ring.

-

Bromination: Electrophilic bromination introduces the bromine atom at the 6-position of the pyridine ring, often employing N-bromosuccinimide (NBS) under radical conditions.

-

Amine Formation: Reduction of a nitrile or nitro group yields the primary amine, which is subsequently converted to the dihydrochloride salt via HCl treatment.

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or chromatography to achieve >95% purity. Characterization employs nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis. For example, ¹H NMR spectra exhibit distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm).

Reactivity and Chemical Transformations

Nucleophilic Substitutions

The bromine atom serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. For instance, reaction with amines or alkoxides substitutes the bromine, yielding derivatives with modified electronic properties .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, exploit the bromopyridine moiety to form biaryl structures. This reactivity is pivotal in constructing complex molecules for drug discovery.

Example Reaction:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume